molecular formula C30H22ClN5O4S2 B11979941 N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11979941
M. Wt: 616.1 g/mol
InChI Key: KLWIGVTXWJIKBR-LCUIJRPUSA-N
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Description

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrazolyl group, and a thiazolidinylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazolyl and thiazolidinylidene groups, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: shares similarities with other compounds containing pyrazolyl and thiazolidinylidene groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H22ClN5O4S2

Molecular Weight

616.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C30H22ClN5O4S2/c1-17-25(28(39)36(33(17)2)20-8-4-3-5-9-20)35-29(40)26(42-30(35)41)24-21-10-6-7-11-22(21)34(27(24)38)16-23(37)32-19-14-12-18(31)13-15-19/h3-15H,16H2,1-2H3,(H,32,37)/b26-24-

InChI Key

KLWIGVTXWJIKBR-LCUIJRPUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)Cl)SC3=S

Origin of Product

United States

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